molecular formula C14H23N3O2 B2609398 2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide CAS No. 2097860-57-4

2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide

Cat. No.: B2609398
CAS No.: 2097860-57-4
M. Wt: 265.357
InChI Key: WXPKOZHSGLQSSV-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including 2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide, typically involves the formation of the imidazole ring through cyclization reactions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of imidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms or the ethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction can produce imidazolines.

Scientific Research Applications

2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl group and the ethoxyethyl chain can influence its solubility, reactivity, and interaction with biological targets, differentiating it from other imidazole derivatives.

Properties

IUPAC Name

2-cyclopentyl-N-[2-(2-imidazol-1-ylethoxy)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c18-14(11-13-3-1-2-4-13)16-6-9-19-10-8-17-7-5-15-12-17/h5,7,12-13H,1-4,6,8-11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPKOZHSGLQSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCCOCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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